molecular formula C31H20N4O2 B10875377 4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile

4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile

Cat. No.: B10875377
M. Wt: 480.5 g/mol
InChI Key: JHYUOAPCMWCEND-UHFFFAOYSA-N
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Description

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is an organic compound characterized by its unique structure, which includes two phthalonitrile groups connected via a propane-2,2-diylbis(4,1-phenylene)bis(oxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the aromatic rings.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.

    Polymerization: The compound can undergo polymerization reactions to form high-performance polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as cesium carbonate and solvents like acetonitrile are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted phthalonitrile derivatives and high-performance polymeric materials.

Scientific Research Applications

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The molecular targets include the aromatic rings, which are activated by the electron-withdrawing phthalonitrile groups, making them susceptible to nucleophilic attack. This property is exploited in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is unique due to its dual phthalonitrile groups, which enhance its reactivity and make it suitable for high-performance applications. Its structure provides a balance of rigidity and flexibility, making it ideal for advanced composite materials.

Properties

Molecular Formula

C31H20N4O2

Molecular Weight

480.5 g/mol

IUPAC Name

4-[4-[2-[4-(3,4-dicyanophenoxy)phenyl]propan-2-yl]phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C31H20N4O2/c1-31(2,25-5-11-27(12-6-25)36-29-9-3-21(17-32)23(15-29)19-34)26-7-13-28(14-8-26)37-30-10-4-22(18-33)24(16-30)20-35/h3-16H,1-2H3

InChI Key

JHYUOAPCMWCEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N

Related CAS

72452-46-1

Origin of Product

United States

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